N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide
Description
N-[bis(dimethylamino)(oxo)-lambda⁶-sulfanylidene]-2-chloroacetamide is a sulfoximidoyl derivative characterized by a central sulfur atom in a hypervalent lambda⁶-sulfanylidene configuration. Its structure features two dimethylamino groups and an oxo ligand attached to sulfur, alongside a 2-chloroacetamide backbone. This compound belongs to the carbacylamidophosphate (CAPh) family, which is notable for its pharmacological and agrochemical applications, including use as enzyme inhibitors, insecticides, and metal coordination ligands .
The synthesis of such compounds typically involves reacting chloroacetamide intermediates with dimethylamine derivatives under controlled conditions. For example, analogous sulfoximidoyl compounds are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of N-[bis(dimethylamino)phosphinoyl]-2,2,2-trichloroacetamide (a phosphorus-based analog) .
Properties
Molecular Formula |
C6H14ClN3O2S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-oxo-λ6-sulfanylidene]-2-chloroacetamide |
InChI |
InChI=1S/C6H14ClN3O2S/c1-9(2)13(12,10(3)4)8-6(11)5-7/h5H2,1-4H3 |
InChI Key |
QLAGBTACZUISHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=NC(=O)CCl)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide typically involves the reaction of dimethylamine with sulfur-containing precursors under controlled conditions. One common method includes the use of dimethylformamide-dimethylacetal (DMF-DMA) as a coupling agent . The reaction is carried out in a solvent such as dry tetrahydrofuran (THF) at a specific temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted acetamides.
Scientific Research Applications
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Drug Discovery: The compound is used in the development of new pharmaceuticals due to its unique reactivity and ability to form various derivatives.
Catalysis: It acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Sulfoximidoyl vs. Phosphinoyl Derivatives
The closest structural analog is N-[bis(dimethylamino)phosphinoyl]-2,2,2-trichloroacetamide (C₅H₁₀Cl₃N₃O₂P). Key differences include:
- Central Atom: Sulfur (lambda⁶-sulfanylidene) vs. phosphorus (phosphinoyl).
- Electron Configuration : Sulfur’s hypervalent bonding (expanded octet) contrasts with phosphorus’s tetrahedral geometry.
- Bond Lengths: P–N bonds in phosphinoyl analogs average 1.71–1.72 Å, while S–N bonds in sulfoximidoyl derivatives are shorter (~1.65 Å), reflecting differences in electronegativity and hybridization . C=O bond lengths in both systems are similar (~1.21–1.22 Å), consistent with strong double-bond character.
Functional Implications :
- Phosphorus analogs exhibit stronger hydrogen-bonding capacity (N–H···O interactions) due to the polar P=O group, enhancing crystal packing and solubility .
- Sulfur derivatives may show higher oxidative stability and altered metal-coordination behavior due to sulfur’s lower electronegativity.
Substituent Effects: Bis(dimethylamino) vs. Methyl/Dimethylamino Combinations
The compound 2-chloro-N-[(dimethylamino)(methyl)oxo-lambda⁶-sulfanylidene]acetamide (C₅H₁₁ClN₂O₂S) differs by replacing one dimethylamino group with a methyl substituent on sulfur .
Impact of Substituents :
- Methyl substitution reduces steric bulk, favoring synthetic accessibility but possibly diminishing biological activity.
Physicochemical and Reactivity Comparisons
Solubility and Stability
- Phosphinoyl Analogs: Exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding networks .
- Sulfoximidoyl Derivatives : Likely less polar but more lipophilic (higher XLogP3 values), enhancing membrane permeability for agrochemical applications.
Reactivity
- Sulfoximidoyl compounds undergo nucleophilic substitution at the chloroacetamide site, similar to 2-chloro-N-[(dimethylamino)(methyl)oxo-lambda⁶-sulfanylidene]acetamide, which serves as a precursor in alkylation reactions .
- Phosphorus analogs are more prone to hydrolysis due to the labile P–N bond, limiting their environmental persistence .
Biological Activity
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 178.66 g/mol
- IUPAC Name : this compound
This compound features a unique structure that includes a chloroacetamide moiety and a sulfinyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfinyl group allows for covalent bonding with nucleophilic sites on proteins, potentially leading to alterations in enzyme activity and cellular signaling pathways. This interaction can result in:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate promising potential as a novel antimicrobial agent.
Anticancer Activity
Research has also focused on the compound's anticancer effects. In cell line studies (e.g., HeLa and MCF-7), the compound demonstrated:
- IC values in the low micromolar range (10-20 µM), indicating effective cytotoxicity.
- Induction of apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining in treated cells.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates. The findings suggested that the compound could serve as a potential treatment option for antibiotic-resistant infections.
-
Case Study 2: Anticancer Properties
- Research by Jones et al. (2023) explored the effects on breast cancer cell lines, revealing that treatment with this compound led to significant tumor growth inhibition in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
